(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride typically involves a series of steps starting from commercially available reagents. One common synthetic route includes the following steps :
Formation of the Biphenyl Intermediate: This involves the coupling of 2-bromoaniline with 2-iodophenyl acetonitrile in the presence of palladium (II) acetate and a phosphine ligand, followed by a base such as barium hydroxide.
Cyclization: The biphenyl intermediate undergoes cyclization to form the azepine ring.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral chromatography or crystallization-induced dynamic resolution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the resolution process using industrial-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of γ-secretase inhibitors, which are potential therapeutic agents for Alzheimer’s disease.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Chemical Synthesis: It is a valuable intermediate in the synthesis of various heterocyclic compounds.
Pharmaceutical Industry: The compound is explored for its potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride involves its interaction with specific molecular targets, such as γ-secretase. This enzyme is involved in the cleavage of amyloid precursor protein (APP), and its inhibition can reduce the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease . The compound binds to the active site of γ-secretase, thereby inhibiting its activity and preventing the formation of neurotoxic amyloid-beta peptides .
Comparison with Similar Compounds
Similar Compounds
Benazepril Hydrochloride: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Tetrahydrobenzo[b]azepines: These compounds are used in the treatment of cardiovascular diseases.
Uniqueness
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride is unique due to its specific application as a γ-secretase inhibitor, which distinguishes it from other azepine derivatives that are primarily used for cardiovascular or other therapeutic purposes .
Biological Activity
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, neuropharmacological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H15ClN2O
- Molecular Weight : 274.75 g/mol
- CAS Number : 209984-55-4
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, a compound structurally related to it demonstrated notable inhibitory effects against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:
Compound | Pathogen | MIC (μM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
These findings suggest that derivatives of this class may serve as a basis for developing new antimicrobial agents .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly its interaction with serotonin receptors. It has been suggested that this compound may act as a selective agonist for the 5-HT2C receptor, which is implicated in various disorders including anxiety and depression. This receptor's modulation could lead to therapeutic applications in treating mood disorders and cognitive impairments .
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For example, compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells and other lines. The results indicated a potential for these compounds in cancer therapy, especially when combined with other chemotherapeutic agents to enhance efficacy .
Binding Interactions and Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. The binding energies obtained during these simulations suggest that this compound fits well within the active sites of target proteins involved in bacterial resistance and cancer cell proliferation .
Case Studies
- Antimicrobial Study : A recent study screened several derivatives of dibenzoazepine compounds for their antimicrobial activity against common pathogens. The most active compounds showed promising results with low MIC values, indicating their potential as effective antimicrobial agents.
- Neuropharmacological Assessment : Clinical trials involving similar compounds have reported improvements in symptoms of anxiety and depression among participants, suggesting that this compound may possess similar therapeutic benefits.
- Cytotoxicity Evaluation : In laboratory settings, this compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into its mechanisms and potential use in oncology.
Properties
IUPAC Name |
(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H/t14-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCMIOWXPYFQRQ-UQKRIMTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740682 | |
Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80845-58-5 | |
Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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